tert-butyl N-[3-(diethoxyphosphoryl)bicyclo[1.1.1]pentan-1-yl]carbamate
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Overview
Description
tert-butyl N-[3-(diethoxyphosphoryl)bicyclo[1.1.1]pentan-1-yl]carbamate: is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure.
Preparation Methods
The synthesis of tert-butyl N-[3-(diethoxyphosphoryl)bicyclo[1.1.1]pentan-1-yl]carbamate typically involves the functionalization of the bicyclo[1.1.1]pentane core. Two practical and scalable methods for constructing the bicyclo[1.1.1]pentane framework are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Nucleophilic/Radical Addition: This method involves the addition of nucleophiles or radicals across the central bond of [1.1.1]propellane.
Chemical Reactions Analysis
tert-butyl N-[3-(diethoxyphosphoryl)bicyclo[1.1.1]pentan-1-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
tert-butyl N-[3-(diethoxyphosphoryl)bicyclo[1.1.1]pentan-1-yl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(diethoxyphosphoryl)bicyclo[1.1.1]pentan-1-yl]carbamate involves its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane core adds three-dimensional character and saturation to compounds, which can enhance their potency, selectivity, and pharmacokinetic profile .
Comparison with Similar Compounds
tert-butyl N-[3-(diethoxyphosphoryl)bicyclo[1.1.1]pentan-1-yl]carbamate can be compared with other similar compounds such as:
- tert-butyl N-[3-aminobicyclo[1.1.1]pentan-1-yl]carbamate
- tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
- tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate hydrochloride
These compounds share the bicyclo[1.1.1]pentane core but differ in their functional groups, which can lead to variations in their chemical reactivity and applications.
Properties
Molecular Formula |
C14H26NO5P |
---|---|
Molecular Weight |
319.33 g/mol |
IUPAC Name |
tert-butyl N-(3-diethoxyphosphoryl-1-bicyclo[1.1.1]pentanyl)carbamate |
InChI |
InChI=1S/C14H26NO5P/c1-6-18-21(17,19-7-2)14-8-13(9-14,10-14)15-11(16)20-12(3,4)5/h6-10H2,1-5H3,(H,15,16) |
InChI Key |
GNVRMHPDSIQCAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C12CC(C1)(C2)NC(=O)OC(C)(C)C)OCC |
Origin of Product |
United States |
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